molecular formula C17H14ClNO2S B3139347 N-(4-chlorophenyl)-2-methoxy-1-naphthalenesulfinamide CAS No. 477713-77-2

N-(4-chlorophenyl)-2-methoxy-1-naphthalenesulfinamide

Cat. No. B3139347
CAS RN: 477713-77-2
M. Wt: 331.8 g/mol
InChI Key: RVJXJMDMACIIHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Naphthalene derivatives, such as naphthoquinones, have been studied for their pharmacological activities. For instance, 7-Methyljuglone, a naphthoquinone derivative, has shown a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities (Mbaveng & Kuete, 2014). Similarly, heterocyclic naphthalimides, another class of naphthalene-based compounds, have displayed extensive potential in medicinal applications, particularly as anticancer agents, with some derivatives entering clinical trials (Gong et al., 2016). These findings suggest that N-(4-chlorophenyl)-2-methoxy-1-naphthalenesulfinamide could potentially exhibit similar pharmacological properties, warranting further investigation into its anticancer and antimicrobial efficacy.

Environmental Impact and Toxicity

Chlorophenols, closely related to the chlorophenyl group in N-(4-chlorophenyl)-2-methoxy-1-naphthalenesulfinamide, are known for their environmental persistence and toxicity. Studies have assessed the impact of chlorophenols on the aquatic environment, indicating moderate toxic effects to mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions (Krijgsheld & Gen, 1986). This raises questions about the environmental fate and potential risks associated with the use and disposal of N-(4-chlorophenyl)-2-methoxy-1-naphthalenesulfinamide, highlighting the need for comprehensive environmental impact assessments.

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action at the molecular level is studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets are often used as a source of this information .

properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-21-16-11-6-12-4-2-3-5-15(12)17(16)22(20)19-14-9-7-13(18)8-10-14/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJXJMDMACIIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-methoxynaphthalene-1-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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